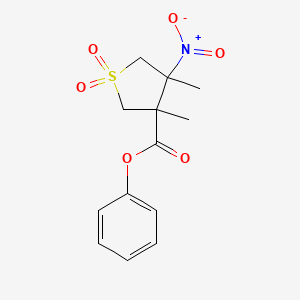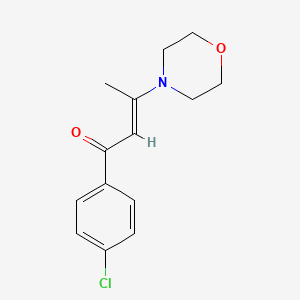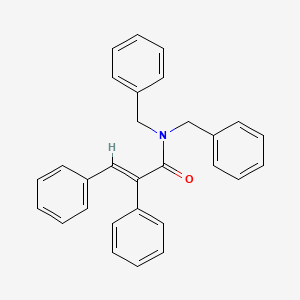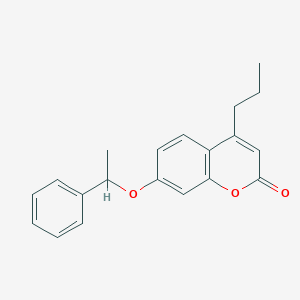
phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide, also known as sulthiame, is a chemical compound that has been used as an anticonvulsant drug for the treatment of epilepsy. Sulthiame is a member of the sulfonamide family of drugs and is structurally similar to other anticonvulsants such as acetazolamide and sulthiame.
作用機序
The exact mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the brain. Sulthiame may also act by enhancing the activity of GABA, an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects:
Sulthiame has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of excitatory neurotransmitters such as glutamate and to increase the activity of inhibitory neurotransmitters such as GABA. Sulthiame has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
実験室実験の利点と制限
Sulthiame has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticonvulsant properties. Sulthiame is also relatively easy to synthesize and can be obtained in pure form. However, there are also limitations to the use of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in lab experiments. It has a relatively narrow therapeutic window and can cause side effects such as dizziness, nausea, and fatigue. In addition, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide may interact with other drugs and can cause drug-drug interactions.
将来の方向性
There are a number of future directions for research on phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. One area of research is the development of new derivatives of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide that may have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide and its interactions with other drugs.
合成法
Sulthiame can be synthesized by reacting 3,4-dimethyl-4-nitro-3-thiophenecarboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. The synthesis of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is a complex process and requires careful control of reaction conditions to obtain a pure product.
科学的研究の応用
Sulthiame has been extensively studied for its anticonvulsant properties and has been shown to be effective in the treatment of epilepsy. In addition to its use as an anticonvulsant, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Sulthiame has been shown to have neuroprotective effects and may help to prevent neuronal damage caused by oxidative stress.
特性
IUPAC Name |
phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-12(11(15)20-10-6-4-3-5-7-10)8-21(18,19)9-13(12,2)14(16)17/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGFCYSJDXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1(C)[N+](=O)[O-])C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)

![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)